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Compound of Interest

Compound Name: Fluo-4FF AM

Cat. No.: B15136950 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The endoplasmic reticulum (ER) is the primary intracellular calcium (Ca²⁺) storage organelle,

playing a pivotal role in a multitude of cellular signaling pathways. The free Ca²⁺ concentration

within the ER lumen is estimated to be in the high micromolar to millimolar range (100 µM to 1

mM), which is orders of magnitude higher than in the cytosol (typically ~100 nM). Accurate

measurement of ER Ca²⁺ dynamics is crucial for understanding processes such as protein

folding, apoptosis, and signal transduction.

Fluo-4FF AM is a fluorescent Ca²⁺ indicator specifically suited for measuring these high Ca²⁺

concentrations. As a low-affinity analog of the widely used Fluo-4, its properties prevent signal

saturation in the high-calcium ER environment, making it an ideal tool for monitoring ER Ca²⁺

uptake and release.[1][2][3] This document provides detailed protocols and application notes

for using Fluo-4FF AM to measure ER calcium.

Principle of Measurement
Fluo-4FF AM is a cell-permeant acetoxymethyl (AM) ester derivative of the Fluo-4FF indicator.

The AM ester groups render the molecule lipophilic, allowing it to passively diffuse across the

plasma membrane. Once inside the cell, intracellular esterases in the cytosol and ER lumen

cleave the AM groups. This hydrolysis traps the now membrane-impermeant Fluo-4FF

molecule inside the cell and its organelles.[4]
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The fluorescence of Fluo-4FF is highly dependent on Ca²⁺ concentration. In its Ca²⁺-free form,

the indicator is essentially non-fluorescent. Upon binding to Ca²⁺, it exhibits a significant

increase in fluorescence intensity.[5] Its low affinity for Ca²⁺ (high dissociation constant, Kd)

makes it particularly suitable for the ER, where it can report changes in Ca²⁺ concentration

without becoming saturated, a common issue with high-affinity indicators like Fluo-4.[1][2]

Properties of Fluo-4FF AM
The key quantitative and qualitative properties of Fluo-4FF AM are summarized below for easy

reference.

Property Value Reference

Dissociation Constant (Kd) for

Ca²⁺
~9.7 µM [3][5]

Excitation Wavelength (Max) ~494 nm [1]

Emission Wavelength (Max) ~506 nm [1][6]

Fluorescence Increase upon

Ca²⁺ Binding
>10-fold [4]

Form
Cell-permeant acetoxymethyl

(AM) ester
[5]

Recommended Storage
-5°C to -30°C, desiccated and

protected from light
[2][5]

Experimental Protocols
This section provides detailed protocols for reagent preparation, cell loading, and measurement

of ER Ca²⁺ dynamics using Fluo-4FF AM.

1. Fluo-4FF AM Stock Solution (1-10 mM):

Allow the vial of Fluo-4FF AM to equilibrate to room temperature before opening.
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Prepare a stock solution of 1 to 10 mM in high-quality, anhydrous dimethyl sulfoxide

(DMSO).

Vortex thoroughly to ensure the dye is fully dissolved.

Dispense into small aliquots to avoid repeated freeze-thaw cycles.

Store stock solution aliquots at ≤-20°C, protected from light and moisture.

2. Pluronic F-127 Solution (20% w/v):

Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of AM esters in aqueous

media.[7]

Prepare a 20% (w/v) stock solution in DMSO. This solution may require warming to fully

dissolve.

3. Probenecid Stock Solution (100X):

Probenecid is an anion-exchange transport inhibitor that can reduce the leakage of de-

esterified dye from the cell.[6][7]

Prepare a 100X stock solution in a suitable buffer (e.g., HEPES-buffered saline). The water-

soluble form is recommended.[6]

This protocol is a general guideline and should be optimized for specific cell types and

experimental conditions.

Cell Seeding: Seed cells on a suitable imaging plate or coverslip to achieve 80-90%

confluency on the day of the experiment.

Prepare Loading Buffer: Freshly prepare a loading buffer. A common choice is Hank's

Balanced Salt Solution (HBSS) or another physiological buffer (pH 7.2-7.4) containing Ca²⁺

and Mg²⁺.

Prepare Final Loading Solution:
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Dilute the Fluo-4FF AM stock solution into the loading buffer to a final concentration of 5-

20 µM.

To aid dispersion, first mix the required volume of Fluo-4FF AM stock with an equal

volume of 20% Pluronic F-127 solution, vortex, and then dilute this mixture into the loading

buffer.

If dye leakage is an issue for your cell type, add Probenecid to the final loading solution

(typically 1X final concentration).

Dye Loading:

Remove the cell culture medium from the cells.

Wash the cells once with the warm loading buffer.

Add the final loading solution to the cells.

Incubate for 45-60 minutes at 37°C.

Washing and De-esterification:

Remove the loading solution.

Wash the cells two to three times with fresh, warm loading buffer to remove any

extracellular dye.

Add fresh buffer and incubate for an additional 30 minutes at room temperature or 37°C to

allow for complete de-esterification of the dye by intracellular esterases.[8]

This protocol describes a typical experiment to measure ER Ca²⁺ release induced by

thapsigargin, a specific inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA)

pump.[9]

Imaging Setup: Place the plate or coverslip with loaded cells onto a fluorescence microscope

or plate reader equipped with filters appropriate for Fluo-4FF (e.g., standard FITC/GFP filter

set).
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Baseline Measurement: Acquire a stable baseline fluorescence signal (F_initial) for 1-2

minutes. The signal should be relatively low, representing the high, steady-state Ca²⁺

concentration in the ER.

Induce ER Ca²⁺ Release:

To induce a passive leak of Ca²⁺ from the ER, add thapsigargin (typically 1-2 µM final

concentration).[10][11]

Alternatively, to induce receptor-mediated Ca²⁺ release, add an appropriate agonist (e.g.,

ATP or carbachol to stimulate IP₃ production).

Data Acquisition: Record the change in fluorescence over time. As Ca²⁺ leaks from the ER

into the cytosol, the Fluo-4FF signal within the ER will decrease.

Normalization (Optional): At the end of the experiment, add a Ca²⁺ ionophore like ionomycin

(5-10 µM) in a Ca²⁺-free buffer containing a chelator like EGTA to completely deplete the ER

of Ca²⁺ and obtain a minimum fluorescence reading (F_min). This can be used for data

normalization.

Data Visualization and Interpretation
The following diagram illustrates the canonical G-protein coupled receptor (GPCR) pathway

leading to inositol trisphosphate (IP₃)-mediated Ca²⁺ release from the ER.
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Click to download full resolution via product page

Caption: Agonist-induced IP₃-mediated Ca²⁺ release from the ER.

The workflow for measuring ER Ca²⁺ with Fluo-4FF AM is summarized in the diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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